molecular formula C16H13ClN2O2S B11214093 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11214093
M. Wt: 332.8 g/mol
InChI Key: DXQVTPKBUQTETD-UHFFFAOYSA-N
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Description

6-Chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a chloro substituent at position 6, a 2-methoxyphenylmethyl group at position 3, and a sulfanylidene (C=S) moiety replacing the typical carbonyl (C=O) at position 2.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H13ClN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)

InChI Key

DXQVTPKBUQTETD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with 2-methoxybenzyl chloride in the presence of a base, followed by cyclization and chlorination reactions. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Key Physical and Spectral Data of Quinazolinone Derivatives

Compound Name / ID Substituents Melting Point (°C) Yield (%) Molecular Formula Key Spectral Features (IR, NMR) Source
Target Compound 3-(2-Methoxyphenylmethyl), 6-Cl, 2-S Not Reported Not Given C₁₆H₁₃ClN₂O₂S S-H stretching (IR) ~2500 cm⁻¹; Aromatic δ 7.0-8.3 ppm (¹H NMR) Inferred
2-((2,4-Dichlorophenoxy)methyl)-3-hydroxy 2-(2,4-Dichlorophenoxymethyl), 3-OH, 6-Cl 221–223 71 C₁₅H₁₀Cl₂N₂O₃ ν(OH) 3423 cm⁻¹; δ(CH₂O) 5.14 ppm
7c (Acetamide derivative) 2-(2,4-Dichlorophenoxymethyl), 6-Cl, NHCOCH₂Cl 186–187 81 C₁₇H₁₂Cl₃N₃O₃ ν(NH) 3200 cm⁻¹; δ(CH₂Cl) 4.22–4.34 ppm
6c (Thiadiazolylmethylsulfanyl) 2-(Thiadiazolylmethylsulfanyl), 6-I, 3-Ph 229–234 60 C₁₆H₁₀IN₅OS₂ δ(NH₂) 4.13 ppm; MS m/z 479 (M⁺)
6-Chloro-2-ethyl-3-(methylamino) 2-Ethyl, 3-Methylamino, 6-Cl Not Reported Not Given C₁₁H₁₂ClN₃O Not Provided

Key Observations :

  • Melting Points: Bulky substituents (e.g., 2,4-dichlorophenoxymethyl in 7c or thiadiazole in 6c ) correlate with higher melting points (186–234°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding or π-stacking).
  • Synthetic Yields : Acetamide derivatives (e.g., 7c, 81% yield) are synthesized more efficiently than thiadiazole-containing analogs (6c, 60% yield), suggesting steric or electronic challenges in heterocyclic substitutions .
  • Spectral Signatures : The sulfanylidene group in the target compound may exhibit distinct IR absorption (~2500 cm⁻¹ for S-H) compared to carbonyl analogs (ν(C=O) ~1680 cm⁻¹) .

Substituent Effects on Bioactivity and Stability

  • Electron-Donating Groups: The 2-methoxyphenylmethyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 7c with 2,4-dichlorophenoxymethyl), as methoxy groups reduce electrophilic reactivity .
  • Sulfanylidene vs.

Crystallography and Hydrogen Bonding

  • SHELX Refinement: Programs like SHELXL () are critical for resolving hydrogen-bonding networks in quinazolinones, which dictate packing efficiency and melting behavior .
  • Graph Set Analysis: The sulfanylidene group in the target compound may form S–H···N or S–H···O bonds, distinct from the O–H···N bonds in hydroxyquinazolinones (e.g., compound 6 in ) .

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